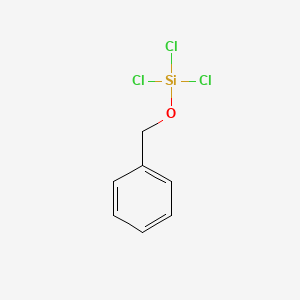

(Benzyloxy)trichlorosilane

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C7H7Cl3OSi |

|---|---|

Molekulargewicht |

241.6 g/mol |

IUPAC-Name |

trichloro(phenylmethoxy)silane |

InChI |

InChI=1S/C7H7Cl3OSi/c8-12(9,10)11-6-7-4-2-1-3-5-7/h1-5H,6H2 |

InChI-Schlüssel |

CQHRLQSINOEERO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CO[Si](Cl)(Cl)Cl |

Herkunft des Produkts |

United States |

Properties of Benzyloxy Trichlorosilane

The available data for (benzyloxy)trichlorosilane and the closely related compound, benzyltrichlorosilane (B1584516), are presented below. It is important to distinguish between this compound (C₆H₅CH₂OSiCl₃) and benzyltrichlorosilane (C₆H₅CH₂SiCl₃), as they have different structures and properties.

Physical and Chemical Properties

This compound is a compound whose properties are defined by the presence of the reactive trichlorosilyl (B107488) group attached to a benzyloxy moiety. While specific experimental values for this compound are sparse in readily available literature, properties can be inferred from related compounds like benzyltrichlorosilane and general chlorosilane reactivity.

Chlorosilanes are typically colorless liquids that react with water and other protic solvents. chemeurope.comchemicalbook.com The Si-Cl bonds are susceptible to hydrolysis, which would release hydrochloric acid and form silanols, eventually leading to polysiloxane networks. researchgate.net

For the related compound benzyltrichlorosilane (C₇H₇Cl₃Si) , the following properties are reported:

| Property | Value |

| Molecular Formula | C₇H₇Cl₃Si |

| Molecular Weight | 225.58 g/mol |

| Boiling Point | 213-214 °C (at 756 mmHg) |

| Density | 1.28 g/mL |

| Flash Point | 93 °C |

| Appearance | Transparent liquid |

Data sourced from Alfa Chemistry and PubChem. alfa-chemistry.comnih.gov

Spectroscopic Data

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the benzyl (B1604629) group protons. These would include peaks for the aromatic protons on the phenyl ring (typically in the 7.3-7.5 ppm range) and a singlet for the methylene (B1212753) (-CH₂-) protons adjacent to the oxygen atom.

¹³C NMR: The carbon NMR would show distinct resonances for the carbons of the phenyl ring, the benzylic methylene carbon, and potentially the silicon-attached carbon, although the latter is often broad or has a low intensity.

IR Spectroscopy: The infrared spectrum would be dominated by bands corresponding to the Si-Cl stretching vibrations, typically found in the region of 450-650 cm⁻¹. Other significant peaks would include C-H stretching from the aromatic and methylene groups, C=C stretching from the aromatic ring (around 1600 cm⁻¹ and 1450-1500 cm⁻¹), and C-O stretching.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of three chlorine atoms. Fragmentation would likely involve the loss of chlorine atoms, the benzyl group, or other fragments.

Reaction Mechanisms and Intrinsic Reactivity of Benzyloxy Trichlorosilane

Silicon-Halogen Bond Reactivity

The three silicon-halogen (Si-Cl) bonds are the primary sites of reaction in (benzyloxy)trichlorosilane. The significant difference in electronegativity between silicon (1.90 on the Pauling scale) and chlorine (3.16) results in highly polarized and labile bonds, rendering the silicon atom highly electrophilic. libretexts.org This electrophilicity is the driving force for a wide range of substitution reactions.

The electron-deficient silicon center in this compound is susceptible to attack by various nucleophiles. researchgate.net These reactions generally proceed via a nucleophilic substitution mechanism, which can be classified as SN2-like. libretexts.orgucsd.edu The incoming nucleophile attacks the silicon atom, leading to a transient, high-energy pentacoordinate intermediate (a trigonal bipyramidal structure), which then expels a chloride ion as a leaving group. gelest.comopen.ac.uk

Common nucleophilic reactions include:

Hydrolysis: Reaction with water leads to the stepwise replacement of chlorine atoms with hydroxyl (-OH) groups, forming silanols. These silanol (B1196071) intermediates are often unstable and readily undergo condensation to form siloxane polymers, with the concurrent release of hydrogen chloride. wikipedia.org

Alcoholysis: Alcohols react similarly to water, substituting chloro groups with alkoxy (-OR) groups to yield alkoxysilanes. core.ac.ukwiley-vch.de

Amination: Amines can also displace the chlorine atoms to form aminosilanes. core.ac.ukontosight.ai

Reactions with Organometallic Reagents: Grignard reagents (RMgX) or organolithium compounds (RLi) can be used to form new silicon-carbon bonds, leading to the synthesis of various organosilane derivatives. lkouniv.ac.in

| Nucleophile Type | Reagent Example | Product Class | Key Feature |

|---|---|---|---|

| Water | H₂O | Silanols / Siloxanes | Leads to condensation and polymer formation. wikipedia.org |

| Alcohol | R-OH | Alkoxysilanes | Forms new Si-O-C bonds. core.ac.uk |

| Amine | R₂NH | Aminosilanes | Forms Si-N bonds. ontosight.ai |

| Organometallic | R-MgX or R-Li | Alkyl/Arylsilanes | Forms Si-C bonds. lkouniv.ac.in |

While the silicon atom is inherently electrophilic, its reactivity can be further enhanced by the action of Lewis acids. researchgate.net A Lewis acid can coordinate to one of the chlorine or oxygen atoms, increasing the polarization of the Si-Cl bond and making the silicon atom even more electron-deficient. illinois.eduiss.it This "activation" facilitates reactions with weaker nucleophiles. This concept is central to many catalyzed reactions involving chlorosilanes, where a catalytic amount of a Lewis base can activate the silicon Lewis acid, forming a hypervalent silicon species with enhanced reactivity. researchgate.netiss.itresearchgate.net

Benzyloxy Group Reactivity

The benzyloxy moiety [(C₆H₅CH₂O)-] also participates in characteristic reactions, and its reactivity is electronically influenced by the attached trichlorosilyl (B107488) group.

The benzyl (B1604629) group is a widely used protecting group for alcohols in organic synthesis, and its cleavage is a common transformation. The Si-O-C linkage in this compound can be cleaved under specific conditions.

Hydrogenolysis: A standard method for deprotecting benzyl ethers is catalytic hydrogenation. organic-chemistry.org Using a catalyst such as palladium on carbon (Pd/C) and a source of hydrogen (e.g., H₂ gas or a transfer agent like formic acid), the benzyl-oxygen bond can be cleaved to yield toluene (B28343) and the corresponding silyl (B83357) compound. organic-chemistry.org

Oxidative Cleavage: Strong oxidizing agents can also cleave benzyl ethers. organic-chemistry.org

Acid-Catalyzed Cleavage: While possible, cleavage with strong acids is less common and generally requires harsh conditions. organic-chemistry.org

The trichlorosilyl group (-SiCl₃) attached to the oxygen atom significantly influences the reactivity of the benzyl group through its strong electron-withdrawing inductive effect. This effect has two major consequences:

Aromatic Ring Deactivation: The -OSiCl₃ group withdraws electron density from the benzene (B151609) ring, deactivating it towards electrophilic aromatic substitution reactions (e.g., nitration, halogenation).

Benzylic Position Activation: The benzylic position (the CH₂ group adjacent to the aromatic ring) is activated towards radical reactions. The electron-withdrawing nature of the silyl group can weaken the benzylic C-H bonds, and more importantly, the resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.orgmasterorganicchemistry.com This allows for selective reactions, such as benzylic bromination using N-bromosuccinimide (NBS), to occur at this site. libretexts.orgmasterorganicchemistry.com The stability of the benzylic radical is a key factor driving the selectivity of this reaction. libretexts.org

Comparative Reactivity Studies

Comparing the reactivity of this compound to other chlorosilanes and alkoxysilanes provides insight into the roles of steric and electronic effects.

Hydrolysis Rates: The hydrolysis of chlorosilanes is generally very rapid. gelest.comresearchgate.net this compound hydrolyzes quickly due to its three reactive Si-Cl bonds. Its rate of hydrolysis would be expected to be intermediate between that of silicon tetrachloride (SiCl₄) and a trialkylchlorosilane (R₃SiCl). SiCl₄ reacts extremely fast, as it has four reactive Si-Cl bonds. lookchem.com Replacing one chlorine with the bulkier and less electronegative benzyloxy group slightly reduces the electrophilicity and introduces steric hindrance, which may slow the initial rate of hydrolysis compared to SiCl₄. gelest.comshashwatpublication.com However, the reactivity is still dominated by the remaining Si-Cl bonds.

Comparison with Alkoxysilanes: Compared to a tetraalkoxysilane, such as tetraethoxysilane (TEOS), this compound is far more reactive towards nucleophiles like water. The Si-Cl bond is significantly more labile and a better leaving group than an alkoxy group (-OR), making hydrolysis of the chlorosilane much faster. lkouniv.ac.in

Recent research has shown that the disproportionation of dichlorosilane (B8785471) (DCS) is kinetically and thermodynamically more favorable for producing silane (B1218182) than the disproportionation of trichlorosilane (B8805176) (TCS). rsc.org At 80 °C, the kinetic and thermodynamic equilibrium constants for DCS-related reactions are significantly higher than for TCS disproportionation. rsc.org This highlights the subtle electronic differences between various substituted silanes.

| Compound | Relative Hydrolysis Rate | Controlling Factors |

|---|---|---|

| Silicon Tetrachloride (SiCl₄) | Very Fast | Four highly labile Si-Cl bonds; high electrophilicity. lookchem.com |

| This compound (BnOSiCl₃) | Fast | Three labile Si-Cl bonds; steric bulk of the benzyloxy group may slightly reduce the rate compared to SiCl₄. gelest.comshashwatpublication.com |

| Tetraethoxysilane ((EtO)₄Si) | Slow | Si-O bonds are much less labile than Si-Cl bonds; requires catalysis (acid or base). lkouniv.ac.in |

Comparison with Alkoxytrichlorosilanes

The reactivity of this compound is differentiated from that of simple alkoxytrichlorosilanes, such as methoxytrichlorosilane or ethoxytrichlorosilane, by a combination of electronic and steric factors originating from the benzyl group.

Steric Effects: The benzyl group is substantially bulkier than the methyl or ethyl groups found in common alkoxytrichlorosilanes. Increased steric hindrance around the silicon center generally slows down the rate of nucleophilic substitution. This is a critical factor in both hydrolysis and condensation reactions, where the approach of a water molecule or another silanol is required. nih.gov In the case of this compound, the steric bulk of the benzyl group likely counteracts the electronic activation, leading to a complex reactivity profile that may not be straightforward to predict without direct experimental data.

Leaving Group: During hydrolysis, the reaction involves the displacement of chloride ions and, potentially, the benzyloxy group. The stability of the corresponding leaving groups influences the reaction pathway. While chloride is an excellent leaving group, the benzyloxy group can also be cleaved, particularly under harsh conditions.

A qualitative comparison of factors influencing reactivity is presented below.

| Feature | Methoxytrichlorosilane (CH₃OSiCl₃) | Ethoxytrichlorosilane (C₂H₅OSiCl₃) | This compound (C₆H₅CH₂OSiCl₃) |

| Electronic Effect of R in RO- | Weakly electron-donating (inductive) | More electron-donating than methyl | Electron-withdrawing (inductive) |

| Steric Hindrance | Low | Moderate | High |

| Predicted Hydrolysis Rate | High | Moderate-High | Moderate (competing electronic and steric effects) |

Comparison with Aryloxytrichlorosilanes

When compared to aryloxytrichlorosilanes, such as phenoxytrichlorosilane (C₆H₅OSiCl₃), the differences in reactivity with this compound are pronounced, primarily due to the nature of the Si-O bond.

Electronic Effects: In phenoxytrichlorosilane, the phenyl ring is directly attached to the oxygen atom. This allows for the delocalization of the oxygen's lone pair electrons into the aromatic π-system, which significantly reduces the electron-donating ability of the oxygen towards the silicon atom. This effect, combined with the strong inductive withdrawal of the sp²-hybridized phenyl group, makes the silicon atom in phenoxytrichlorosilane highly electrophilic and reactive. In this compound, the intervening methylene (B1212753) (-CH₂-) group isolates the oxygen atom from the phenyl ring's π-system. Consequently, the oxygen's lone pairs are more available for donation to the silicon atom, and the electron-withdrawing effect of the phenyl group is transmitted only via a weaker inductive effect. This makes the silicon center in this compound less electrophilic and thus generally less reactive towards nucleophiles than in phenoxytrichlorosilane.

Si-O Bond Character: The Si-O bond in aryloxysilanes is known to have a higher degree of pπ-dπ back-bonding, strengthening the bond. This is enhanced by the electron-withdrawing nature of the aryl group. The Si-O bond in this compound is more akin to a standard, more flexible Si-O single bond found in alkoxy derivatives. This difference in bond character can influence the rates of reactions that involve the cleavage of the Si-O bond. nih.gov

| Feature | Phenoxytrichlorosilane (C₆H₅OSiCl₃) | This compound (C₆H₅CH₂OSiCl₃) |

| Electronic Effect of R in RO- | Strongly electron-withdrawing (resonance + induction) | Moderately electron-withdrawing (induction only) |

| Oxygen Lone Pair Donation to Si | Significantly reduced | Largely retained |

| Electrophilicity of Silicon Center | Very High | High |

| Si-O Bond Strength | Higher (pπ-dπ interaction) | Normal (single bond character) |

| Predicted Hydrolysis Rate | Very High | High |

Comparison with Carbon Analogues

The reactivity of this compound is markedly different from its direct carbon analogue, (benzyloxy)trichloromethane (C₆H₅CH₂OCCl₃). This divergence stems from the fundamental chemical differences between silicon and carbon.

Electronegativity and Bond Polarity: Silicon (electronegativity ≈ 1.90) is significantly more electropositive than carbon (≈ 2.55). This leads to greater polarity in the Si-Cl bonds compared to C-Cl bonds, rendering the silicon atom a "harder" and more reactive electrophilic center.

Availability of d-Orbitals: Silicon, as a third-period element, has accessible, low-lying 3d orbitals. These orbitals can participate in bonding, allowing silicon to form hypervalent, pentacoordinate intermediates (e.g., a trigonal bipyramidal structure) during nucleophilic substitution. This provides a low-energy SN2-Si reaction pathway. Carbon lacks such available d-orbitals and is generally restricted to tetracoordinate bonding, making analogous substitution reactions much slower. This is the primary reason for the rapid hydrolysis of most chlorosilanes compared to their stable carbon counterparts.

Steric Factors: The atomic radius of silicon is larger than that of carbon, resulting in longer bond lengths (Si-Cl, Si-O vs. C-Cl, C-O). These longer bonds reduce the steric crowding around the central silicon atom, making it more accessible to attacking nucleophiles compared to the carbon center in the analogous compound. nih.gov This enhanced accessibility contributes to the higher reactivity of silicon compounds. nih.gov

| Property | This compound | (Benzyloxy)trichloromethane |

| Central Atom | Silicon | Carbon |

| Electrophilicity of Central Atom | High | Low |

| Reaction Pathway for Nucleophilic Substitution | Low-energy SN2-Si (pentacoordinate intermediate) | High-energy SN1 or SN2 |

| Reactivity towards Hydrolysis | High (reacts readily with moisture) | Very Low (largely inert to water) |

| Bond Lengths (Central Atom-Cl) | Longer (~2.02 Å) | Shorter (~1.77 Å) |

Mechanistic Investigations of Hydrolysis and Condensation Reactions

The reaction of this compound with water is a complex process involving two main stages: hydrolysis and condensation. While specific studies on this compound are not widely available, the mechanism can be confidently inferred from extensive research on other organotrichlorosilanes and alkoxysilanes. mdpi.comacs.org

Hydrolysis: The hydrolysis of the Si-Cl bonds is a rapid, stepwise process that is typically exothermic. open.ac.uk Each of the three chloro groups is sequentially replaced by a hydroxyl group, proceeding through chlorosilanol intermediates.

C₆H₅CH₂OSiCl₃ + H₂O → C₆H₅CH₂OSi(OH)Cl₂ + HCl

C₆H₅CH₂OSi(OH)Cl₂ + H₂O → C₆H₅CH₂OSi(OH)₂Cl + HCl

C₆H₅CH₂OSi(OH)₂Cl + H₂O → C₆H₅CH₂OSi(OH)₃ + HCl

The mechanism is catalyzed by both acids and bases. nih.govnih.gov Under acidic conditions, the reaction likely proceeds via protonation of a chlorine atom, making it a better leaving group, followed by the nucleophilic attack of a water molecule on the silicon center. This forms a pentacoordinate intermediate which then expels HCl. The hydrolysis of the benzyloxy group (Si-O-C cleavage) can also occur, particularly under strong acidic or basic conditions, but the Si-Cl bonds are significantly more labile.

Condensation: The silanol products of hydrolysis, particularly the triol C₆H₅CH₂OSi(OH)₃, are highly unstable and readily undergo condensation to form stable siloxane (Si-O-Si) linkages, eliminating water. This polymerization can lead to a variety of structures, including linear chains, cyclic oligomers, and complex three-dimensional networks (silsesquioxanes). mdpi.comopen.ac.uk

Dimerization: 2 C₆H₅CH₂OSi(OH)₃ → (HO)₂(BnO)Si-O-Si(OBn)(OH)₂ + H₂O

Further Condensation: Leads to larger oligomers and polymers.

The relative rates of hydrolysis and condensation are highly dependent on the reaction conditions.

| Parameter | Effect on Hydrolysis | Effect on Condensation | Notes |

| pH (Acidic) | Catalyzed; rate increases. researchgate.net | Slowed down. researchgate.net | Favors the formation and isolation of silanol intermediates. |

| pH (Neutral) | Slowest rate. nih.gov | Slowest rate. nih.gov | Both reactions are generally slow. |

| pH (Basic) | Catalyzed. nih.gov | Strongly catalyzed. nih.gov | Rapidly forms gels and polymeric networks. |

| Water Concentration | Rate is dependent on water concentration, often with a reaction order between 1 and 4. nih.gov | Also dependent on water concentration. | In scarce water conditions, incomplete hydrolysis occurs. open.ac.uk |

| Temperature | Rate increases significantly with temperature. researchgate.netmdpi.com | Rate increases significantly with temperature. researchgate.netmdpi.com | Higher temperatures favor the formation of more highly condensed polymers. nih.gov |

| Solvent | A co-solvent (e.g., acetone, ethanol) is often used to homogenize the silane and aqueous phases. The solvent can affect reaction rates. nih.gov | The solvent can influence the structure of the final polymer (e.g., cyclic vs. linear). |

Radical and Organometallic Reactions Involving the Silicon Center

While the chemistry of this compound is dominated by nucleophilic substitution at the silicon center, the potential for radical and organometallic reactions exists, based on the general reactivity of chlorosilanes.

Radical Reactions: The formation of a silyl radical centered on the this compound moiety, •SiCl₂(OCH₂C₆H₅), requires the cleavage of a strong Si-Cl bond. This process is energetically demanding and does not typically occur under standard thermal or photochemical conditions. However, modern synthetic methods have enabled the generation of silyl radicals from robust chlorosilanes. One such strategy involves the electroreduction of chlorosilanes at highly biased potentials. nih.gov This electrochemical method can drive the energetically uphill reductive cleavage of the Si-Cl bond to generate a silyl radical, which can then participate in reactions like alkene silylation. nih.gov It is plausible that this compound could undergo such an electroreductive activation to form the corresponding silyl radical. Other high-energy methods, such as radiofrequency plasma processing, are also known to dissociate chlorosilanes and generate radical species. core.ac.uk

Organometallic Reactions: The interaction of this compound with transition metals can be envisaged in several ways, primarily drawing from the established field of transition metal silyl complexes. wikipedia.org

Oxidative Addition: Low-valent, electron-rich metal centers are capable of inserting into Si-Cl bonds via oxidative addition. This is a common method for synthesizing metal-silyl complexes. For this compound, this reaction would lead to a complex containing a metal-silicon bond and a metal-chloride bond:

LₙM + Cl-SiCl₂(OCH₂C₆H₅) → LₙM(Cl)(SiCl₂(OCH₂C₆H₅)) These resulting metal silyl complexes can be intermediates in catalytic cycles.

Ligand Behavior: this compound could theoretically coordinate to a metal center through one of its oxygen or chlorine lone pairs, acting as a Lewis base ligand. However, such coordination would likely be weak. The Si-O and Si-Cl bonds are labile, and coordination might precede or facilitate cleavage rather than forming a stable complex. While there are numerous examples of metal complexes with silane (Si-H) ligands and silylene ligands, stable complexes where an alkoxychlorosilane acts as a simple, intact ligand are not common. acs.orgrsc.orgwikipedia.org

Direct experimental evidence for organometallic reactions involving this compound is not readily found in the literature, and this discussion is based on the known reactivity patterns of related silicon compounds.

Advanced Characterization Techniques for Benzyloxy Trichlorosilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organosilicon compounds. By analyzing the magnetic properties of atomic nuclei, it provides precise information about the connectivity and chemical environment of atoms within a molecule.

A comprehensive NMR analysis involves probing multiple types of nuclei, primarily ¹H, ¹³C, and ²⁹Si, to build a complete picture of the molecular structure. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus.

¹H NMR: The proton NMR spectrum of (benzyloxy)trichlorosilane is expected to show distinct signals for the benzyl (B1604629) group's protons. The phenyl protons typically appear in the aromatic region (δ 7.3-7.5 ppm), while the methylene (B1212753) (-CH₂-) protons, being adjacent to an electronegative oxygen atom, are shifted downfield (δ ~5.0-5.3 ppm). The exact shifts can be influenced by the solvent and the specific conformation.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The phenyl carbons resonate in the typical aromatic range (δ 127-137 ppm), with the ipso-carbon (the one attached to the CH₂O group) showing a distinct shift. The methylene carbon (-CH₂-) is significantly deshielded by the adjacent oxygen, appearing around δ 70-75 ppm. Quaternary carbons, those without attached protons, generally show weaker signals. oregonstate.edu

²⁹Si NMR: Silicon-29 NMR is particularly valuable for characterizing organosilicon compounds. The chemical shift of the ²⁹Si nucleus in this compound is heavily influenced by the three electronegative chlorine atoms and the benzyloxy group. For comparison, the ²⁹Si chemical shift in trichlorosilane (B8805176) (HSiCl₃) is observed at approximately -45 ppm, while in phenyltrichlorosilane (B1630512) it is around -18 to -26 ppm. The presence of the Si-O bond generally causes a significant downfield shift. In methoxysilanes, for instance, the ²⁹Si shift becomes less negative with each additional methoxy (B1213986) group. unige.ch Therefore, the ²⁹Si chemical shift for this compound is anticipated to be in a region distinct from simple alkyl or aryl trichlorosilanes.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound (Note: Values are estimates based on related structures and are solvent-dependent.)

| Nucleus | Group | Predicted Chemical Shift (ppm) |

| ¹H | Phenyl (C₆H₅) | 7.3 - 7.5 (multiplet) |

| Methylene (-OCH₂-) | 5.0 - 5.3 (singlet) | |

| ¹³C | Phenyl (C₆H₅) | 127 - 137 |

| Methylene (-OCH₂-) | 70 - 75 | |

| ²⁹Si | Trichlorosilyl (B107488) (-SiCl₃) | -20 to -50 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecular connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY spectra would show correlations among the protons of the phenyl ring, helping to assign their specific positions (ortho, meta, para). It would also confirm the absence of coupling for the methylene protons, which are expected to be a singlet unless there is restricted rotation causing magnetic inequivalence.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would definitively link the methylene proton signal to the methylene carbon signal and the aromatic proton signals to their respective carbon signals in the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is particularly powerful for connecting different parts of the molecule. Key expected correlations for this compound would include the methylene protons showing a correlation to the ipso-carbon of the phenyl ring and potentially to the ²⁹Si nucleus, providing definitive evidence for the C-O-Si linkage. rsc.org

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying specific functional groups and studying conformational isomers. arxiv.org

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.

Si-Cl Vibrations: The silicon-chlorine bonds give rise to strong absorptions in the far-infrared region. Asymmetric and symmetric stretching modes for the -SiCl₃ group are typically observed between 620 and 450 cm⁻¹. For instance, in related chlorosilane compounds, Si-Cl stretching vibrations appear around 470 cm⁻¹. sciepub.com

Si-O Vibrations: The Si-O-C linkage exhibits characteristic stretching vibrations. The asymmetric Si-O-C stretch is a strong band usually found in the 1110-1000 cm⁻¹ region, which can sometimes be obscured by other strong absorptions. gelest.com The symmetric stretch occurs at a lower frequency. In siloxane systems, Si-O-Si asymmetric stretching is a dominant feature around 1050 cm⁻¹. researchgate.net

Other notable bands include C-H stretching from the aromatic and methylene groups (~3100-2850 cm⁻¹), C=C stretching from the aromatic ring (~1600 and 1450 cm⁻¹), and C-O stretching (~1250-1000 cm⁻¹). nih.govresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | C₆H₅ | 3100 - 3000 |

| C-H stretch (aliphatic) | -CH₂- | 2950 - 2850 |

| C=C stretch (aromatic) | C₆H₅ | ~1600, ~1495, ~1450 |

| Si-O-C stretch (asym) | Si-O-C | 1110 - 1000 (strong) |

| C-O stretch | C-O | 1250 - 1000 |

| Si-Cl stretch (asym/sym) | -SiCl₃ | 620 - 450 (strong) |

This compound can exist in different spatial arrangements, or conformations, due to rotation around the C-O and Si-O single bonds. These different conformers may have distinct, albeit slightly different, vibrational spectra. researchgate.netmdpi.com By combining experimental IR and Raman spectroscopy with theoretical calculations (e.g., Density Functional Theory, DFT), it is possible to identify the most stable conformers and analyze their relative populations. nih.govresearchgate.netmemphis.edu Low-temperature studies, such as matrix isolation IR, can "freeze out" individual conformers, allowing their unique vibrational signatures to be resolved and assigned.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is used to determine the molecular weight and deduce the structure of the compound.

For this compound, electron ionization (EI) would likely lead to several characteristic fragmentation pathways. The molecular ion peak [M]⁺ may be observed, but it is often of low abundance for silicon compounds containing benzyloxy groups. nih.govresearchgate.net

Common fragmentation patterns for organosilicon compounds include:

Alpha-cleavage: Cleavage of the bond between the oxygen and the methylene carbon (C-O bond) is unlikely. More probable is the cleavage of the Si-O bond.

Benzyl/Tropylium (B1234903) Ion: A very common and prominent peak in the mass spectra of benzyl-containing compounds is at m/z 91, corresponding to the stable tropylium cation ([C₇H₇]⁺), formed by the cleavage of the O-CH₂ bond followed by rearrangement. The initial benzyl cation [C₆H₅CH₂]⁺ may also be observed. nist.gov

Loss of Chlorine: Stepwise loss of the three chlorine atoms from the molecular ion or other fragments is a likely pathway. This would result in peaks at [M-Cl]⁺, [M-2Cl]⁺, and [M-3Cl]⁺.

Rearrangements: Organosilicon ions are known to undergo rearrangements. For instance, a phenyl group could migrate to the silicon atom.

Advanced MS techniques like tandem mass spectrometry (MS/MS) can be used to fragment specific parent ions, providing more detailed structural information and helping to elucidate complex fragmentation pathways. nih.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass (isobars).

For this compound, techniques like Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) or Orbitrap-based mass spectrometry can be employed. nih.gov These methods provide the requisite mass accuracy to confirm the molecular formula C₇H₇Cl₃OSi. The experimentally determined accurate mass of the molecular ion is compared against the theoretically calculated exact mass.

Table 1: Theoretical Exact Masses for this compound and its Adducts

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

| [M]⁺˙ (Molecular Ion) | [C₇H₇Cl₃OSi]⁺˙ | 255.9331 |

| [M+H]⁺ (Protonated Molecule) | [C₇H₈Cl₃OSi]⁺ | 256.9409 |

| [M+Na]⁺ (Sodium Adduct) | [C₇H₇Cl₃NaOSi]⁺ | 278.9228 |

| [M+K]⁺ (Potassium Adduct) | [C₇H₇Cl₃KOSi]⁺ | 294.8968 |

Note: The calculated masses are for the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ²⁸Si, ³⁵Cl).

Fragmentation Pathways and Structural Information

Electron ionization (EI) mass spectrometry is a powerful technique for structural elucidation by analyzing the fragmentation patterns of a molecule. The resulting mass spectrum is a fingerprint, showing the molecular ion and various fragment ions produced upon electron impact. While parent ions for some silanes can be weak, the fragmentation provides crucial structural information. acs.org

The fragmentation of this compound is expected to proceed through several key pathways, dictated by the relative bond strengths and the stability of the resulting fragments. The presence of the benzyl group typically leads to the formation of a stable tropylium ion.

Key Predicted Fragmentation Pathways:

Benzylic Cleavage: The most common fragmentation for benzyl-containing compounds is the cleavage of the C-C bond alpha to the phenyl group, leading to the formation of the highly stable benzyl cation (C₇H₇⁺), which often rearranges to the tropylium ion at m/z 91. whitman.edu

Cleavage of the Si-O Bond: The Si-O bond can cleave, leading to either the [SiCl₃]⁺ fragment or the [C₇H₇O]⁺ fragment.

Loss of Chlorine: Stepwise loss of chlorine atoms from the molecular ion or other fragment ions is a characteristic fragmentation pattern for chlorosilanes. cdnsciencepub.com

Rearrangements: Rearrangement reactions involving the transfer of atoms or groups can occur, leading to characteristic fragment ions.

Table 2: Predicted Key Fragment Ions for this compound in EI-MS

| m/z | Proposed Fragment Ion Formula | Identity/Origin |

| 256 | [C₇H₇Cl₃OSi]⁺˙ | Molecular Ion (M⁺˙) |

| 221 | [C₇H₇Cl₂OSi]⁺ | Loss of a Cl radical from M⁺˙ |

| 133 | [SiCl₃]⁺ | Trichlorosilyl cation |

| 107 | [C₇H₇O]⁺ | Benzyloxy cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearranged from benzyl cation) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Diffraction Studies

X-ray diffraction (XRD) is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. rigaku.com

Single-Crystal X-ray Analysis for Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. uni-saarland.de For a reactive and potentially air-sensitive compound like this compound, special handling techniques are required. The hygroscopic nature of the Si-Cl bonds necessitates that crystals be handled in an inert atmosphere (e.g., in a glovebox). uni-saarland.deroyce.ac.uk Crystals are typically coated in a cryo-protectant oil (e.g., a perfluorinated polyether) before being mounted on the diffractometer and flash-cooled in a stream of cold nitrogen gas (typically 100-150 K). ncl.ac.uk This procedure protects the crystal from atmospheric moisture and minimizes thermal motion, leading to higher quality diffraction data. The resulting electron density map allows for the precise determination of the molecular geometry, including the key Si-O, Si-Cl, and C-O bond lengths and the angles around the silicon atom.

Advanced Refinement Techniques (e.g., Invariom refinement)

Standard crystallographic refinement models treat atoms as spherical entities. However, for a more detailed understanding of chemical bonding, advanced techniques like multipole refinement or the Invariom model can be applied. rsc.org The Invariom approach utilizes a database of aspherical atomic scattering factors, which are derived from high-level quantum chemical calculations. researchgate.net These aspherical scattering factors better represent the actual distribution of electron density in molecules, accounting for features like bonding electrons and lone pairs.

Applying the Invariom model to the diffraction data of this compound would allow for the reconstruction of the molecular electron density. rsc.org This enables a quantitative analysis of the chemical bonds and intermolecular interactions, providing deeper insights into the electronic structure than is possible with standard refinement methods. This technique is particularly valuable for comparing the electronic properties of related organosilicon compounds. researchgate.net

Gas-Phase Electron Diffraction (GED) for Molecular Structure

While X-ray crystallography reveals the structure in the solid state, where packing forces can influence molecular geometry, gas-phase electron diffraction (GED) provides information about the structure of isolated molecules. rsc.org In a GED experiment, a beam of high-energy electrons is scattered by a gaseous sample of the molecule. The resulting diffraction pattern is dependent on the interatomic distances within the molecule.

For a molecule like this compound, GED could determine the bond lengths and angles in the gas phase, free from crystal packing effects. rsc.orgconicet.gov.ar This technique is particularly useful for studying conformational flexibility, such as the rotation around the C-O and Si-O bonds. Comparing the gas-phase structure with the solid-state structure from SCXRD can reveal the extent to which intermolecular forces in the crystal influence the molecular geometry. rsc.orgnih.gov

Other Spectroscopic and Analytical Methods

A combination of other spectroscopic techniques is essential for a full characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would provide information on the number of different types of protons and their connectivity. The aromatic protons of the benzyl group would appear in the δ 7.3-7.5 ppm region, while the methylene (-CH₂-) protons would likely appear as a singlet around δ 4.8-5.2 ppm. hmdb.carsc.org

¹³C NMR: Would show distinct signals for each carbon atom in the molecule, including the aromatic carbons, the methylene carbon, and any carbons in derivative groups.

²⁹Si NMR: This is a crucial technique for organosilicon chemistry. The chemical shift of the silicon nucleus is highly sensitive to its coordination environment and the nature of the substituents. For this compound, a single resonance would be expected in a region characteristic for tetracoordinate silicon atoms bonded to one oxygen and three chlorine atoms. researchgate.net

Vibrational Spectroscopy (FTIR and Raman):

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies. specificpolymers.com For this compound, key expected absorptions would include Si-Cl stretching bands (typically strong, in the 600-450 cm⁻¹ region), Si-O-C stretching (around 1100-1000 cm⁻¹), and aromatic C-H and C=C stretching vibrations. jkps.or.krnist.gov

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly useful for identifying symmetric vibrations and bonds involving heavier atoms or non-polar groups. acs.org The Si-Cl and aromatic ring vibrations would be expected to give strong signals in the Raman spectrum. jkps.or.krcdnsciencepub.com

Theoretical and Computational Chemistry Studies of Benzyloxy Trichlorosilane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (Benzyloxy)trichlorosilane, providing a detailed picture of its electronic landscape and geometric preferences.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is characterized by a complex interplay of inductive and resonance effects. The highly electronegative chlorine atoms withdraw electron density from the silicon atom, creating a significant positive partial charge on the silicon center. This is counterbalanced to some extent by the oxygen atom of the benzyloxy group, which can donate electron density to the silicon atom.

A key feature of the bonding in this compound, and siloxanes in general, is the nature of the Si-O bond. Theoretical studies on related siloxanes suggest that this bond possesses a significant ionic character, more so than what would be predicted based on simple electronegativity differences. mdpi.com This is attributed to the potential for pπ-dπ back-bonding, where the non-bonding p-orbitals of the oxygen atom interact with the vacant 3d-orbitals of the silicon atom. mdpi.com While the extent of this pπ-dπ interaction is a subject of ongoing discussion, its contribution to the shortening and strengthening of the Si-O bond is widely acknowledged. mdpi.com This back-bonding also influences the basicity of the oxygen atom, making it less basic than in analogous organic ethers. mdpi.com

Natural Bond Orbital (NBO) analysis is a powerful tool to quantify these interactions. For this compound, NBO analysis would likely reveal strong polarization of the Si-Cl and Si-O bonds. The analysis can also provide insights into hyperconjugative interactions, such as the delocalization of oxygen lone pair electrons into the antibonding σ*(Si-Cl) orbitals, which further stabilizes the molecule.

Table 1: Hypothetical Natural Bond Orbital (NBO) Analysis Data for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) | σ* (Si-Cl1) | 5.8 |

| LP (O) | σ* (Si-Cl2) | 5.8 |

| LP (O) | σ* (Si-Cl3) | 5.9 |

| LP (O) | σ* (Si-C) | 2.1 |

| σ (C-Si) | σ* (O-Si) | 1.5 |

Note: This data is hypothetical and for illustrative purposes, based on general principles of bonding in related organosilicon compounds.

Molecular Geometry Optimization

Computational methods, particularly Density Functional Theory (DFT), are employed to determine the most stable three-dimensional arrangement of atoms in this compound. Geometry optimization calculations typically predict a tetrahedral arrangement around the silicon atom. However, the bond angles are expected to deviate from the ideal 109.5° due to steric hindrance and electronic repulsion between the bulky benzyloxy group and the chlorine atoms.

The Si-O-C bond angle is another critical parameter. In related methyl silyl (B83357) ethers, this angle is observed to be around 121°, and calculations for disiloxane (B77578) show a Si-O-Si angle of approximately 140-150°. nih.goviucr.org For this compound, the Si-O-C angle is anticipated to be similarly wide, reflecting the electronic and steric influences of the silicon and benzyl (B1604629) groups. The inclusion of d-orbitals on silicon in the basis set is crucial for accurately predicting these geometries. nih.gov

Table 2: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Si-O | 1.65 | ||

| Si-Cl | 2.04 | ||

| O-C | 1.43 | ||

| O-Si-Cl | 108.5 | ||

| Cl-Si-Cl | 110.5 | ||

| Si-O-C | 125.0 | ||

| C-O-Si-Cl |

Note: This data is hypothetical and for illustrative purposes, based on typical values for related organosilicon compounds.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions involving this compound, allowing for the elucidation of reaction mechanisms and the prediction of reaction rates.

Computational Elucidation of Reaction Mechanisms

A key reaction of this compound is its hydrolysis, which is a fundamental step in the formation of polysiloxanes. Theoretical studies on the hydrolysis of the siloxane bond in related compounds have shown that the reaction is significantly accelerated by acid catalysis. acs.orgacs.org The mechanism involves the protonation of the siloxane oxygen, which makes the silicon center more electrophilic and susceptible to nucleophilic attack by water. acs.org

Computational models can locate the transition state structures for these reactions. For the hydrolysis of this compound, the transition state would likely involve a pentacoordinate silicon intermediate, where the incoming water molecule and the leaving group (the benzyloxy group in a neutral hydrolysis, or a protonated species in an acid-catalyzed reaction) occupy apical positions. The presence of water molecules or other protic species can also play a crucial role in stabilizing the transition state through hydrogen bonding, effectively lowering the activation energy. acs.org

Energy Barriers and Reaction Kinetics Predictions

By calculating the energies of the reactants, transition states, and products, the energy barriers (activation energies) for various reaction pathways can be determined. These energy barriers are directly related to the reaction kinetics. A lower energy barrier corresponds to a faster reaction rate.

For the hydrolysis of this compound, computational studies on analogous systems suggest that the uncatalyzed reaction has a high activation energy. acs.org However, in the presence of an acid catalyst, the energy barrier is significantly reduced. acs.org The solvent also plays a critical role, with polar solvents generally favoring the stabilization of charged transition states and thus accelerating the reaction. acs.org

Table 3: Predicted Energy Barriers for the Hydrolysis of this compound

| Reaction Pathway | Solvent | Activation Energy (kcal/mol) |

| Uncatalyzed | Gas Phase | 45 |

| Uncatalyzed | Water | 35 |

| Acid-Catalyzed | Water | 15 |

Note: This data is hypothetical and for illustrative purposes, based on computational studies of related siloxane hydrolysis.

Spectroscopic Property Predictions

Computational methods can accurately predict various spectroscopic properties of this compound, which are essential for its characterization.

Predicted 1H and 13C NMR chemical shifts can be calculated with good accuracy using DFT methods. rsc.orgafricanjournalofbiomedicalresearch.com These calculations help in the assignment of experimental spectra and can be particularly useful for distinguishing between different isomers or conformers. The 29Si NMR chemical shift is also a key characteristic of silicon compounds. rsc.orgrsc.org For this compound, the 29Si chemical shift is expected to be influenced by the electronegativity of the substituents, with the chlorine atoms causing a significant downfield shift.

Calculations of vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of this compound. researchgate.net These predicted spectra can be compared with experimental data to confirm the structure of the molecule and to identify characteristic vibrational modes. For instance, the Si-O-C stretching and bending vibrations would be prominent features in the IR spectrum. Modern machine learning approaches are also being developed to predict IR spectra with high accuracy from molecular structures. arxiv.orgmit.eduarxiv.org

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| 1H NMR | δ (CH2) | 4.8 ppm |

| 13C NMR | δ (CH2) | 75 ppm |

| 29Si NMR | δ (Si) | -45 ppm |

| IR | ν (Si-O) | 1100 cm-1 |

| IR | ν (Si-Cl) | 600 cm-1 |

Note: This data is hypothetical and for illustrative purposes, based on typical spectroscopic values for related organosilicon compounds.

Computational NMR Chemical Shift and Coupling Constant Calculations

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules like this compound. The standard approach involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These absolute shielding values (σ) are then converted into chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS), using the formula: δ = σ_ref - σ_calc.

For this compound, calculations would typically be performed for ¹H, ¹³C, and ²⁹Si nuclei. The predicted chemical shifts help in the assignment of experimental spectra and can validate the computed molecular structure. For instance, the protons of the benzyl group would show distinct chemical shifts depending on their proximity to the electronegative oxygen and the trichlorosilyl (B107488) group. The methylene (B1212753) (-CH₂-) protons are expected to be deshielded due to the adjacent oxygen, while the aromatic protons will appear in their characteristic region. Similarly, ¹³C NMR chemical shifts can be accurately predicted, aiding in the assignment of the aromatic, methylene, and ipso-carbons.

While direct spin-spin coupling constant calculations are more computationally intensive, they can also be performed to further refine spectral interpretation. However, for routine analysis, chemical shift calculations are the most common computational tool. Below is a table of hypothetical ¹H and ¹³C NMR chemical shifts for this compound, illustrating the type of data generated from such calculations.

Table 1: Illustrative Calculated NMR Chemical Shifts (δ) in ppm for this compound This table presents hypothetical data based on typical values for similar functional groups and is intended for illustrative purposes.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Atom | Illustrative δ (ppm) | Atom | Illustrative δ (ppm) |

| -CH₂- | 5.30 | -CH₂- | 75.0 |

| Aromatic (ortho) | 7.45 | Aromatic (ortho) | 129.0 |

| Aromatic (meta) | 7.40 | Aromatic (meta) | 129.5 |

| Aromatic (para) | 7.35 | Aromatic (para) | 130.0 |

| Aromatic (ipso) | 135.0 |

Vibrational Frequency Calculations and Spectral Assignment

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the characteristic vibrations of molecular bonds. Computational frequency analysis is essential for assigning the observed spectral bands to specific atomic motions. This process begins with a geometry optimization to find a stable energy minimum on the potential energy surface. Subsequently, the second derivatives of the energy with respect to atomic positions (the Hessian matrix) are calculated. Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes.

For this compound, key vibrational modes would include the Si-Cl stretches, which are typically strong in the IR and appear in the low-frequency region (around 400-600 cm⁻¹). The C-O and Si-O stretching vibrations are also characteristic. The aromatic ring gives rise to several distinct modes, including C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1400-1600 cm⁻¹ region. Theoretical calculations not only provide the frequencies but also the IR intensities and Raman activities, allowing for a direct simulation of the spectra. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and deficiencies in the computational method, thereby improving agreement with experimental data.

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for this compound This table presents hypothetical data based on typical values for similar functional groups and is intended for illustrative purposes.

| Illustrative Frequency (cm⁻¹) | Assignment | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| 3070 | Aromatic C-H Stretch | Medium | Strong |

| 2980 | Methylene C-H Stretch | Medium | Medium |

| 1605 | Aromatic C=C Stretch | Medium | Strong |

| 1495 | Aromatic C=C Stretch | Medium | Strong |

| 1250 | C-O Stretch | Strong | Weak |

| 950 | Si-O Stretch | Strong | Medium |

| 590 | Si-Cl Asymmetric Stretch | Very Strong | Medium |

| 480 | Si-Cl Symmetric Stretch | Medium | Strong |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering a view of conformational changes and intermolecular interactions that cannot be obtained from static calculations.

Conformational Dynamics of this compound

The flexibility of this compound is primarily defined by the rotation around several key single bonds. The most significant are the torsion angles associated with the benzyl-oxygen bond (C-C-O-Si) and the oxygen-silicon bond (C-O-Si-Cl). MD simulations, or alternatively, relaxed potential energy surface scans, can be used to explore the conformational space of the molecule.

Intermolecular Interactions and Aggregation Behavior

MD simulations involving multiple this compound molecules within a simulation box can elucidate the nature of its intermolecular interactions. Given the polar nature of the Si-Cl bonds and the C-O bond, dipole-dipole interactions are expected to be a significant contributor to the cohesive forces between molecules. Furthermore, van der Waals interactions, specifically London dispersion forces involving the phenyl rings, would also play a key role.

These simulations can predict whether the molecules tend to aggregate in solution or in the liquid phase. By analyzing the radial distribution functions between different parts of the molecules (e.g., between the silicon atom of one molecule and the oxygen or chlorine atoms of another), the preferred modes of intermolecular association can be identified. Such studies are valuable for understanding bulk properties like boiling point, viscosity, and solubility, which are governed by the strength and nature of these non-covalent interactions. The simulations might reveal, for example, an antiparallel arrangement of molecular dipoles to achieve electrostatic stabilization.

Applications of Benzyloxy Trichlorosilane in Materials Science

Precursor in Sol-Gel Chemistry

The sol-gel process is a wet-chemical technique widely used for the fabrication of materials such as glasses and ceramics. It involves the transition of a system from a liquid "sol" into a solid "gel" phase. (Benzyloxy)trichlorosilane is a valuable precursor in this process due to the high reactivity of its silicon-chlorine bonds.

In the synthesis of silica-based materials, this compound acts as a source of silica (B1680970). The process begins with the hydrolysis of the Si-Cl bonds upon the addition of water. This reaction is typically rapid and leads to the formation of silanols (Si-OH). These silanol (B1196071) intermediates are highly reactive and subsequently undergo condensation reactions, forming siloxane (Si-O-Si) bridges. This polycondensation process results in the formation of a three-dimensional silica network. The general reactions can be described as follows:

Hydrolysis: C₆H₅CH₂OSiCl₃ + 3H₂O → C₆H₅CH₂OSi(OH)₃ + 3HCl

Condensation: 2 C₆H₅CH₂OSi(OH)₃ → (HO)₂(C₆H₅CH₂O)Si-O-Si(OCH₂C₆H₅)(OH)₂ + H₂O

The benzyloxy group can be retained in the final material under controlled conditions or can be cleaved during subsequent thermal treatment (calcination) to yield pure silica. The presence of the benzyloxy group during the initial stages of gelation can influence the porosity and surface properties of the resulting silica material.

| Parameter | Description | Typical Values/Conditions |

| Precursor | This compound | - |

| Solvent | Alcohols (e.g., ethanol, isopropanol) or aprotic solvents | Varies with desired reaction rate |

| Catalyst | Typically not required due to high reactivity, but can be acid or base | pH can be adjusted to control hydrolysis/condensation rates |

| Water Stoichiometry | Molar ratio of water to silane (B1218182) | Controls the extent of hydrolysis |

| Aging | Time allowed for the gel to strengthen | Hours to days |

| Drying | Removal of solvent from the gel network | Supercritical drying for aerogels, ambient for xerogels |

| Calcination | High-temperature treatment to remove organics | 400-800 °C |

This table presents typical conditions for sol-gel synthesis using chlorosilane precursors. Specific conditions for this compound may vary based on the desired material properties.

Hybrid organic-inorganic materials are composites that combine the properties of both organic and inorganic components at the molecular or nanometer scale. This compound is an ideal precursor for such materials because the benzyloxy group can be incorporated as a stable organic functionality within the inorganic silica network.

By co-condensing this compound with other organosilanes or organic polymers containing reactive groups, it is possible to create a wide range of hybrid materials with tailored properties. The benzyloxy group can impart hydrophobicity, improve compatibility with organic polymers, and provide sites for further chemical modification. The retention of the organic group is a key advantage over traditional silica precursors like tetraethoxysilane (TEOS), where the organic part is removed during hydrolysis.

Research has shown that the incorporation of organic groups into the silica network can significantly impact the material's mechanical properties, thermal stability, and optical characteristics. rsc.org

Monomer and Cross-linking Agent in Polymerization

The reactivity of the trichlorosilyl (B107488) group makes this compound a valuable monomer and cross-linking agent in the synthesis of organosilicon polymers, particularly polysiloxanes.

Polysiloxanes are polymers with a repeating siloxane (-Si-O-) backbone. They are known for their thermal stability, flexibility at low temperatures, and chemical inertness. This compound can be used as a monomer in the synthesis of polysiloxanes through controlled hydrolysis and condensation reactions.

When copolymerized with other chlorosilanes, such as dichlorodimethylsilane (B41323), the trifunctional nature of this compound allows for the introduction of branching points in the polymer chain. This leads to the formation of silicone resins with a three-dimensional network structure. The benzyloxy group remains as a pendant group on the polysiloxane chain, modifying the polymer's properties.

As a trifunctional monomer, this compound plays a crucial role as a cross-linking agent. The three reactive chlorine atoms can form bonds with three other polymer chains or monomers, leading to the formation of a rigid, cross-linked network. The density of these cross-links can be controlled by adjusting the proportion of this compound in the monomer mixture.

The degree of cross-linking has a profound effect on the material properties of the resulting polymer:

Mechanical Strength: Higher cross-link density generally leads to increased hardness and tensile strength but may reduce flexibility.

Thermal Stability: The introduction of a stable three-dimensional network enhances the thermal stability of the polymer.

Solvent Resistance: Cross-linked polymers are typically insoluble and exhibit reduced swelling in organic solvents compared to their linear counterparts.

The presence of the bulky benzyloxy group can also influence the polymer's properties by increasing steric hindrance and affecting the polymer chain's mobility and packing.

| Property | Effect of this compound as a Cross-linker |

| Hardness | Increases with higher concentration |

| Flexibility | Decreases with higher concentration |

| Thermal Stability | Generally increases |

| Solvent Swelling | Decreases |

| Refractive Index | May be influenced by the aromatic benzyloxy group |

This table illustrates the general trends observed when using a trifunctional silane as a cross-linking agent. The specific impact of this compound would also depend on the nature of the co-monomers and polymerization conditions.

Surface Modification and Coating Applications

The high reactivity of the trichlorosilyl group makes this compound an effective agent for modifying the surfaces of various materials, particularly those with hydroxyl (-OH) groups, such as glass, silicon wafers, and metal oxides. This process is often used to create self-assembled monolayers (SAMs).

The modification process involves the reaction of the Si-Cl bonds with the surface hydroxyl groups, leading to the formation of strong, covalent Si-O-surface bonds. The benzyloxy groups then form the new outermost layer of the surface, altering its chemical and physical properties.

The primary advantages of using this compound for surface modification include:

Controlling Wettability: The aromatic and relatively nonpolar nature of the benzyloxy group can be used to create hydrophobic surfaces.

Passivation: The resulting coating can protect the underlying substrate from corrosion or other chemical attacks.

Adhesion Promotion: The modified surface can act as a primer layer to improve the adhesion of subsequent organic coatings or polymers.

Biocompatibility: The surface properties can be tailored to control interactions with biological molecules.

The quality and properties of the resulting coating depend on various factors, including the cleanliness of the substrate, the concentration of the silane solution, the reaction time, and the presence of moisture, which is necessary for the initial hydrolysis of the Si-Cl bonds.

| Substrate | Application of Coating | Resulting Surface Property |

| Glass | Creation of hydrophobic surfaces for anti-fouling applications. | Increased water contact angle. |

| Silicon Wafer | Passivation layer in microelectronics. | Altered surface energy and electrical properties. |

| Metal Oxides | Corrosion protection. | Enhanced resistance to chemical degradation. |

| Nanoparticles | Improving dispersion in organic matrices. | Increased compatibility with nonpolar solvents. |

This table provides examples of how surface modification with silanes like this compound can be applied. The specific outcomes depend on the detailed process parameters.

Silanization of Substrates

Silanization is a chemical process that involves the coating of a substrate with organosilane molecules. researchgate.netnih.gov In the case of this compound, the trichlorosilyl group serves as a reactive anchor to the substrate. The reaction typically proceeds through the hydrolysis of the Si-Cl bonds in the presence of trace amounts of water, forming silanol intermediates (Si-OH). These silanols then condense with the hydroxyl groups (-OH) on the substrate surface, resulting in the formation of strong, covalent Si-O-Substrate bonds. nih.gov This process effectively modifies the surface properties of the substrate, introducing the benzyloxy functionality. The benzyloxy group can then act as a site for further chemical modifications or impart specific properties to the surface, such as altered wettability or biocompatibility.

The general mechanism for the silanization of a hydroxylated surface with a trichlorosilane (B8805176) can be described as follows:

Hydrolysis: R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl Condensation with Substrate: Substrate-OH + (HO)₃Si-R → Substrate-O-Si(OH)₂-R + H₂O Cross-linking: 2 R-Si(OH)₃ → (HO)₂-R-Si-O-Si-R-(OH)₂ + H₂O

This process can lead to the formation of a polymeric siloxane network on the surface, providing a durable and stable coating. nih.gov

Formation of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a surface. google.com Trichlorosilanes are well-known for their ability to form dense and stable SAMs on various oxide surfaces. google.com this compound can be utilized to create SAMs where the benzyloxy group is exposed at the monolayer-air interface.

The formation of a this compound SAM involves the chemisorption of the trichlorosilyl headgroup onto the substrate, followed by the self-organization of the benzyloxy-containing tails. google.com The resulting monolayer can significantly alter the surface energy, friction, and chemical reactivity of the substrate. The properties of the SAM are influenced by factors such as the concentration of the silane solution, immersion time, and the nature of the solvent. google.com

Table 1: General Properties of Self-Assembled Monolayers (SAMs)

| Property | Description |

| Structure | Highly ordered, single-molecule-thick layer. google.com |

| Formation | Spontaneous adsorption and organization on a substrate. google.com |

| Bonding | Typically formed through strong covalent bonds with the substrate. google.com |

| Functionality | The terminal group of the monolayer dictates the surface properties. |

| Applications | Used in electronics, sensors, biocompatible coatings, and more. google.com |

Fabrication of Advanced Functional Materials

The unique properties of this compound make it a valuable building block in the synthesis of a variety of advanced functional materials.

Optoelectronic Materials

While direct applications of this compound in optoelectronic devices are not extensively documented, the functionalization of surfaces with silanes is a critical step in the fabrication of such devices. Silane-based SAMs can be used to modify the work function of electrodes, improve the interface between different material layers, and control the growth of organic semiconductor films. umn.edu The benzyloxy group of this compound could potentially be used to tune the electronic properties of surfaces or to anchor other functional molecules relevant to optoelectronics. The synthesis of novel materials for optoelectronics often involves the precise control of molecular structure and interfacial properties, where functional silanes can play a crucial role. tesisenred.netacs.org

Catalytic Supports

The immobilization of homogeneous catalysts onto solid supports is a key strategy in green chemistry, as it facilitates catalyst recovery and reuse. organic-chemistry.org Porous materials like silica and zeolites are often used as catalyst supports due to their high surface area and stability. organic-chemistry.org this compound can be used to functionalize the surface of these supports. The benzyloxy group can then be chemically modified to anchor catalytic metal complexes or organocatalysts. This approach allows for the creation of heterogeneous catalysts with well-defined active sites. For instance, a chiral ligand could be attached to the benzyloxy group for use in asymmetric catalysis. The use of solid supports can enhance the stability and recyclability of catalysts. mdpi.com

Nanomaterials Synthesis

The surface functionalization of nanoparticles is crucial for their stability, dispersibility, and application in various fields, including nanomedicine and catalysis. nih.govucl.ac.uk this compound can be employed to modify the surface of inorganic nanoparticles, such as silica or metal oxide nanoparticles. The trichlorosilyl group reacts with the nanoparticle surface, while the benzyloxy group provides a functional handle for further modification. nih.gov This surface modification can prevent nanoparticle aggregation, improve their compatibility with different media, and allow for the attachment of targeting ligands or therapeutic agents. mdpi.comnih.gov The synthesis of functional nanomaterials often relies on the ability to precisely control their surface chemistry, a task for which functional silanes are well-suited. d-nb.infonih.gov

Role of Benzyloxy Trichlorosilane in Organic Synthesis

Protecting Group Chemistry for Alcohols and Diols

The protection of hydroxyl groups is a critical step in the synthesis of complex organic molecules, preventing unwanted side reactions. Silyl (B83357) ethers are among the most common and versatile protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and facile cleavage. libretexts.orgopenochem.orgmasterorganicchemistry.com (Benzyloxy)trichlorosilane can, in principle, be used to introduce a benzyloxysilyl protecting group onto alcohols and diols.

The reaction would involve the treatment of an alcohol with this compound, typically in the presence of a base such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. libretexts.org The resulting benzyloxysilyl ether would offer distinct properties compared to more common silyl ethers like trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers. The presence of the benzyloxy group could modulate the steric and electronic properties of the silyl ether, potentially influencing the stability and reactivity of the protected alcohol.

Deprotection of the benzyloxysilyl group could likely be achieved under conditions that cleave other silyl ethers, such as treatment with fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or acidic conditions. libretexts.org Additionally, the benzyloxy group itself can be cleaved by hydrogenolysis (e.g., using H₂ and a palladium catalyst), offering an orthogonal deprotection strategy. oup.com This dual-mode deprotection capability could be advantageous in multi-step syntheses where selective deprotection is required.

While specific examples of using this compound for alcohol protection are scarce in the literature, the general principles of silyl ether chemistry provide a strong basis for its potential utility in this role. The table below illustrates hypothetical protection and deprotection reactions based on known silyl ether chemistry.

| Substrate Alcohol | Protecting Reagent | Base | Protected Alcohol (Hypothetical) | Deprotection Conditions |

| R-OH | This compound | Et₃N | R-OSi(OCH₂Ph)Cl₂ | TBAF or H₂/Pd |

| HO-R'-OH | 2 eq. This compound | Pyridine | (PhOCH₂O)Cl₂Si-O-R'-O-SiCl₂(OCH₂Ph) | H₃O⁺ or H₂/Pd |

This table is illustrative and based on the general reactivity of chlorosilanes and benzyl (B1604629) ethers, as specific data for this compound is limited.

Silylation Reagent for Functional Group Introduction

Silylation is a broader concept than just protection chemistry and involves the introduction of a silyl group to achieve various synthetic transformations. This compound can act as a silylation reagent to introduce the benzyloxysilyl moiety onto various nucleophiles. The three chloro substituents on the silicon atom are reactive leaving groups, allowing for sequential or complete substitution by nucleophiles such as organolithium or Grignard reagents. nsf.gov

This reactivity allows for the synthesis of functionalized organosilanes. For example, reaction with one equivalent of an organometallic reagent (R'M) could yield R'Si(OCH₂Ph)Cl₂, which could then be used in further transformations. Complete substitution with three equivalents of R'M would lead to the formation of R'₃Si(OCH₂Ph). The benzyloxy group in these resulting compounds can then be cleaved to reveal a silanol (B1196071) (R'₃SiOH), which is a versatile functional group in its own right. oup.com

The following table provides hypothetical examples of silylation reactions using this compound to introduce a functionalized silyl group.

| Nucleophile (R'-M) | Silylation Product (Hypothetical) | Potential Subsequent Transformation |

| CH₃MgBr | CH₃Si(OCH₂Ph)Cl₂ | Further substitution with other nucleophiles |

| PhLi | PhSi(OCH₂Ph)Cl₂ | Reduction to a hydrosilane |

| 2 eq. Vinyl-MgBr | (CH₂=CH)₂Si(OCH₂Ph)Cl | Polymerization precursor |

Precursor for Advanced Silicon-Containing Intermediates

The reactivity of the Si-Cl bonds in this compound makes it a potential precursor for a variety of advanced silicon-containing intermediates. By reacting with different nucleophiles, a range of functionalized benzyloxysilanes can be synthesized. google.comnih.gov These intermediates can then be used to build more complex organosilicon structures, including polymers and materials with tailored properties.

For instance, hydrolysis and polycondensation of this compound or its partially substituted derivatives could lead to the formation of polysiloxanes. researchgate.netresearchgate.net The benzyloxy groups within the polymer backbone or as pendant groups could influence the material's properties, such as thermal stability, solubility, and refractive index. The subsequent removal of the benzyl group via hydrogenolysis could provide a route to functionalized siloxane polymers with reactive Si-OH groups.

Furthermore, reaction with bifunctional nucleophiles could lead to the formation of cyclic or polymeric structures. For example, reaction with a diol could produce a six-membered ring containing a silicon atom. These types of silicon-containing heterocycles can be valuable building blocks in organic synthesis and materials science.

Involvement in Stereoselective Transformations

While there is no direct evidence of this compound being used in stereoselective transformations, the broader field of organosilicon chemistry has seen significant advancements in the use of chiral silanes for asymmetric synthesis. researchgate.netnih.gov Chiral, non-racemic silanes can be used as reducing agents in the presence of a Lewis base to achieve enantioselective reduction of ketones and imines.

It is conceivable that a chiral alcohol could be reacted with silicon tetrachloride to form a chiral alkoxychlorosilane, analogous in structure to this compound. Such a chiral reagent could potentially be used to induce stereoselectivity in various reactions. For example, its reaction with a prochiral enolate could proceed with facial selectivity due to the influence of the chiral alkoxy group.

Moreover, the development of methods for the stereospecific synthesis of silicon-stereogenic silylboranes from chiral hydrosilanes highlights the potential for creating highly enantiopure organosilicon reagents. researchgate.netchemrxiv.orgchemrxiv.org A chiral derivative of this compound could, in principle, be synthesized and utilized in such stereospecific reactions, expanding the toolbox of chiral silicon reagents. However, this remains a hypothetical application in the absence of specific research.

Derivatization and Transformation Chemistry of Benzyloxy Trichlorosilane

Controlled Hydrolysis and Condensation Reactions

The hydrolysis of (benzyloxy)trichlorosilane is a foundational reaction that leads to the formation of silanols, which can subsequently undergo condensation to produce siloxanes and, ultimately, silsesquioxanes. This process is initiated by the nucleophilic attack of water on the silicon atom. iastate.edu The reaction proceeds in a stepwise manner, with the sequential replacement of chlorine atoms by hydroxyl groups.

The initial hydrolysis product, (benzyloxy)silanetriol, is highly unstable and readily undergoes intermolecular condensation, eliminating water to form Si-O-Si linkages. iastate.edu This condensation process can be controlled to favor the formation of various structures, from linear or cyclic polysiloxanes to complex, cage-like polyhedral oligomeric silsesquioxanes (POSS). nih.goviipseries.org The final structure of the resulting silsesquioxane is influenced by several factors, including the reaction solvent, temperature, pH, and the concentration of the reactants. nih.gov

The general mechanism for the hydrolysis and condensation of trichlorosilanes involves the formation of a pentacoordinate silicon intermediate. iastate.edu The presence of additional water molecules can lower the energy barrier for hydrolysis. iastate.edu The subsequent condensation to form a disiloxane (B77578) also proceeds through a transition state involving the interaction of hydroxyl groups. iastate.edu

Table 1: Products from Controlled Hydrolysis and Condensation of this compound

| Product Type | General Structure | Conditions |

| (Benzyloxy)silanetriol | C₆H₅CH₂OSi(OH)₃ | Initial hydrolysis product (transient) |

| Linear Polysiloxanes | [C₆H₅CH₂OSiO₁.₅]ₙ | Controlled condensation |

| Cyclic Polysiloxanes | (C₆H₅CH₂OSiO)ₙ | Controlled condensation |

| Silsesquioxanes (POSS) | (C₆H₅CH₂OSiO₁.₅)ₙ | Further condensation |

Note: The specific structures and yields depend heavily on the reaction conditions.

Alcoholysis and Phenolysis to Form Alkoxy/Aryloxysilanes

This compound readily reacts with alcohols and phenols in a process known as alcoholysis or phenolysis, respectively. This reaction involves the nucleophilic substitution of the chlorine atoms by alkoxy or aryloxy groups, yielding (benzyloxy)alkoxysilanes or (benzyloxy)aryloxysilanes. The reaction is typically driven by the removal of the hydrogen chloride byproduct, often facilitated by the use of a base or by heating the reaction mixture.

The stepwise substitution of the chlorine atoms allows for the synthesis of partially or fully substituted products. For instance, reacting this compound with one equivalent of an alcohol can yield a (benzyloxy)alkoxydichlorosilane, while an excess of the alcohol will lead to the formation of a (benzyloxy)trialkoxysilane. A known example is the synthesis of benzyltriethoxysilane (B1265874) from the reaction of benzyltrichlorosilane (B1584516) with ethanol. chemicalbook.com

Table 2: Synthesis of Alkoxy/Aryloxysilanes from this compound

| Reactant | Product | Conditions |

| Methanol (1 eq.) | (Benzyloxy)methoxydichlorosilane | Stoichiometric control |

| Ethanol (excess) | (Benzyloxy)triethoxysilane | Excess alcohol, heat |

| Phenol (excess) | (Benzyloxy)triphenoxysilane | Excess phenol, base |

| Isopropanol (excess) | (Benzyloxy)triisopropoxysilane | Excess alcohol, heat |

Halogen Exchange Reactions for Fluorosilane Synthesis

The chlorine atoms in this compound can be replaced with fluorine atoms through halogen exchange reactions. This transformation is typically achieved by treating the chlorosilane with a fluorinating agent. Common reagents for this purpose include alkali metal fluorides such as sodium fluoride (B91410) (NaF) or potassium fluoride (KF). researchgate.net

The reaction proceeds via nucleophilic substitution at the silicon center. The efficiency of the halogen exchange can be influenced by the choice of the fluorinating agent, the solvent, and the reaction temperature. The use of a phase-transfer catalyst can sometimes enhance the reaction rate. The resulting (benzyloxy)trifluorosilane is a valuable synthetic intermediate, as the Si-F bond has different reactivity compared to the Si-Cl bond.

Table 3: Halogen Exchange Reaction of this compound

| Fluorinating Agent | Product | General Conditions |

| Sodium Fluoride (NaF) | (Benzyloxy)trifluorosilane | Aprotic solvent, heat |

| Potassium Fluoride (KF) | (Benzyloxy)trifluorosilane | Aprotic solvent, heat |

| Cesium Fluoride (CsF) | (Benzyloxy)trifluorosilane | Aprotic solvent, room temperature |

Reduction of Silicon-Chlorine Bonds